Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester

Catalog No.
S1936387
CAS No.
89743-52-2
M.F
C11H19NO4
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl...

CAS Number

89743-52-2

Product Name

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-methylprop-2-enoate

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C11H19NO4/c1-8(2)9(13)15-7-6-12-10(14)16-11(3,4)5/h1,6-7H2,2-5H3,(H,12,14)

InChI Key

HZWCSJMONGVKJV-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCNC(=O)OC(C)(C)C

Canonical SMILES

CC(=C)C(=O)OCCNC(=O)OC(C)(C)C

Polymer Synthesis

MBEE is a valuable monomer for creating polymers with specific functionalities. The methacrylate group allows for participation in polymerization reactions, while the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality. This combination enables the synthesis of well-defined polymers with pendant amine groups. These polymers can find applications in various fields, including:

  • Drug delivery: Polymers containing amines can be used to encapsulate and deliver drugs [PubChem: Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester, ].
  • Tissue engineering: Amine-functionalized polymers can be used to create scaffolds for cell growth and tissue regeneration [PubMed Central article: Biomaterials for engineering functional tissues, ].
  • Biosensors: Polymers with amines can be tailored to interact with specific biomolecules, making them useful in biosensing applications [ScienceDirect: Functional polymers for biosensor applications, ].

Organic Chemistry

The Boc group in MBEE is a common protecting group in organic synthesis. It allows chemists to selectively protect amine functionalities during multistep reactions. The Boc group can be readily cleaved under specific conditions to regenerate the free amine. This property makes MBEE a versatile intermediate for synthesizing complex organic molecules with amine groups [ScienceDirect: The Boc protecting group in organic synthesis, ].

Material Science

MBEE can be used to create functional surfaces with amine groups. By incorporating MBEE into coatings or films, researchers can introduce specific functionalities for applications such as:

  • Cell adhesion: Amine-modified surfaces can influence cell attachment and growth [National Institutes of Health: Cell Adhesion and Migration, ].
  • Biomolecule immobilization: Surfaces containing amines can be used to immobilize biomolecules for biosensing or biocatalysis applications [ScienceDirect: Enzyme immobilization on functionalized surfaces, ].

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester is a chemical compound with the molecular formula C11H19NO4C_{11}H_{19}NO_{4} and a molecular weight of approximately 229.276 g/mol. This compound features a methacrylic acid moiety linked to a tert-butoxycarbonylaminoethyl group, making it an important derivative in organic synthesis and polymer chemistry. It is typically encountered as a colorless liquid that is soluble in organic solvents such as dichloromethane and tetrahydrofuran, but it is less soluble in water .

  • Polymerization: The methacrylic group allows for free radical polymerization, which can be utilized to synthesize various polymers.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, releasing methacrylic acid and the corresponding amine.
  • Nucleophilic Substitution: The tert-butoxycarbonyl group can be removed under specific conditions, allowing for further functionalization of the amino group .

The synthesis of Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester can be achieved through several methods:

  • Direct Esterification:
    • Reacting methacrylic acid with 2-(tert-butoxycarbonylamino)ethanol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the ester.
  • Transesterification:
    • Using an existing methacrylate and exchanging its alcohol component with 2-(tert-butoxycarbonylamino)ethanol under acidic or basic conditions.
  • Michael Addition:
    • A Michael addition reaction involving an amine and an acrylate derivative could also yield this compound, though this method might require additional steps for purification .

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester has various applications:

  • Polymer Production: It is primarily used as a monomer in the synthesis of polymers that find applications in coatings, adhesives, and biomedical devices.
  • Drug Delivery Systems: Its ability to form hydrogels makes it suitable for drug delivery applications.
  • Biodegradable Materials: The compound's structure allows for the development of biodegradable polymers that are environmentally friendly .

Several compounds share structural similarities with Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(tert-Butylamino)ethyl methacrylateC10H19NO2C_{10}H_{19}NO_{2}Lacks the tert-butoxycarbonyl group; simpler structure.
N-(tert-Butylamino)ethyl methacrylateC10H19NO2C_{10}H_{19}NO_{2}Similar reactivity but without the carbamate functionality.
tert-Butyl (2-(allyloxy)ethyl)carbamateC12H23NO3C_{12}H_{23}NO_{3}Contains an allyloxy group; different reactivity profile.
tert-Butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoateC14H27NO4C_{14}H_{27}NO_{4}More complex; includes additional ether functionality.

The uniqueness of Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester lies in its combination of methacrylate functionality with a protective carbamate group, which provides enhanced stability and reactivity options compared to its analogs .

XLogP3

1.8

Dates

Modify: 2023-08-16

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